molecular formula C28H26N2O5 B2513494 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 897624-60-1

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2513494
CAS No.: 897624-60-1
M. Wt: 470.525
InChI Key: MQEHQPKYZBCAOU-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic quinoline derivative designed for advanced life science research. Compounds featuring a 4-oxo-1,4-dihydroquinoline core are of significant interest in medicinal chemistry due to their diverse biological activities . The structure integrates a benzoyl moiety at the 3-position and an ethyl substituent at the 6-position of the quinoline scaffold, modifications known to fine-tune molecular properties such as lipophilicity and target binding affinity. The molecule is further functionalized with an acetamide linker to a 2,5-dimethoxyphenyl group, a structural motif present in compounds investigated for various pharmacological activities . This specific architecture suggests potential utility as a key intermediate or investigative tool in drug discovery projects, particularly in the development of enzyme inhibitors or receptor modulators. Researchers can employ this compound to explore structure-activity relationships (SAR) within the quinoline chemical space, probe novel biological pathways, and screen for potential therapeutic applications in areas such as oncology and virology, where related structures have shown promise . Its mechanism of action is anticipated to be highly specific, potentially involving interaction with kinase or other enzyme families, making it a valuable probe for elucidating complex cellular signaling processes.

Properties

IUPAC Name

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-18-10-12-24-21(14-18)28(33)22(27(32)19-8-6-5-7-9-19)16-30(24)17-26(31)29-23-15-20(34-2)11-13-25(23)35-3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHQPKYZBCAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethoxyphenylacetamide Moiety: This step involves the reaction of the intermediate compound with 2,5-dimethoxyphenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the compound's potential as an antioxidant , anti-inflammatory , and antimicrobial agent . Its activity against various enzymes also positions it as a candidate for therapeutic applications in diseases such as diabetes and Alzheimer's.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer’s disease. Compounds with similar structures have demonstrated significant inhibitory activity, suggesting that this compound may also possess similar properties .
  • Alpha-glucosidase Inhibition : Research indicates that derivatives of this compound can act as alpha-glucosidase inhibitors, which are crucial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of dihydroquinoline and tested their biological activities. The results indicated that modifications to the quinoline structure could enhance enzyme inhibition capabilities, with some derivatives exhibiting IC50 values comparable to known inhibitors .

Study 2: In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to target enzymes. These studies provide insights into the mechanism of action and support further development of this compound as a therapeutic agent for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activities of the compound:

Activity Target Enzyme IC50 Value (µM) Reference
Acetylcholinesterase InhibitionAcetylcholinesterase2.7
Alpha-glucosidase InhibitionAlpha-glucosidase5.0

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Affecting Gene Expression: Altering the expression of genes related to disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinone-Based Analogs

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide
  • Molecular Formula : C₂₇H₂₄N₂O₅ .
  • Key Differences :
    • Position 6 Substituent : Methyl (vs. ethyl in the target compound), resulting in a lower molecular weight (456.5 vs. ≈470.5 g/mol).
    • Acetamide Substituent : 3,5-Dimethoxyphenyl (meta/para-methoxy) vs. 2,5-dimethoxyphenyl (ortho/para-methoxy).
  • The 2,5-dimethoxy configuration could alter steric hindrance or electronic effects compared to the 3,5-isomer, impacting receptor binding .

Benzothiazole-Based Analogs (EP3348550A1)

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29)
  • Molecular Formula : C₁₇H₁₃F₃N₂O₃S (MW: 382.36 g/mol) .
  • Key Differences: Core Structure: Benzothiazole (vs. quinolinone in the target compound). Substituents: Trifluoromethyl (CF₃) at position 6 of benzothiazole.
  • Implications: The CF₃ group enhances metabolic stability and electronegativity, which may improve pharmacokinetic profiles .
N-(6-Methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Substituents : Methoxy at position 6 of benzothiazole .
  • Implications :
    • Methoxy groups increase hydrophilicity compared to CF₃ or ethyl groups, possibly reducing cell permeability but improving aqueous solubility .

Pyridin-amine Derivatives (CS-0309467)

  • Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol) .
  • Key Differences: Core Structure: Pyridin-amine with a dihydrobenzodioxin group (vs. quinolinone). Substituents: Dimethylamino-methylphenyl and methoxy-pyridine.
  • Implications: The pyridin-amine core and dihydrobenzodioxin substituent suggest divergent biological targets compared to quinolinone derivatives .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Implications
Target Compound C₂₈H₂₆N₂O₅ ≈470.5 6-Ethyl, 2,5-dimethoxyphenyl Higher lipophilicity (ethyl group)
Quinolinone Analog C₂₇H₂₄N₂O₅ 456.5 6-Methyl, 3,5-dimethoxyphenyl Lower MW, altered substituent positions
Compound 29 (Benzothiazole) C₁₇H₁₃F₃N₂O₃S 382.36 6-CF₃, 2,5-dimethoxyphenyl Enhanced metabolic stability (CF₃)
CS-0309467 (Pyridin-amine) C₂₃H₂₅N₃O₃ 391.46 Dihydrobenzodioxin, dimethylamino-methyl Divergent core structure

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a member of the quinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C26H25N2O4C_{26}H_{25}N_{2}O_{4} with a molecular weight of approximately 441.49 g/mol. The synthesis involves multiple steps, typically starting with the preparation of the quinoline core followed by the introduction of benzoyl and acetamide groups. Common reagents include benzoyl chloride and ethyl acetoacetate, with reaction conditions optimized for high yield and purity .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors involved in various cellular pathways. It may act as an inhibitor of certain inflammatory enzymes or modulate receptor activity, potentially leading to anti-inflammatory and analgesic effects. The exact pathways remain to be fully elucidated through further research .

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential application in treating infections .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Antitumor Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines. Its mechanism may involve apoptosis induction or cell cycle arrest in cancer cells .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of quinoline derivatives:

  • Anticancer Activity : A study reported that similar compounds effectively inhibited cell proliferation in various cancer cell lines with IC50 values indicating potent activity .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects, showing reduced edema and pain response upon administration of related compounds .
  • Synergistic Effects : Combinations of this compound with other therapeutic agents have shown enhanced efficacy in treating infections and inflammation, indicating potential for combination therapies .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines
Synergistic EffectsEnhanced efficacy with combination therapies

Q & A

Q. What are the key synthetic methodologies for preparing 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the quinoline core. For example:

  • Quinoline Core Construction : A Friedländer synthesis (condensation of aniline derivatives with ketones) is commonly used, followed by functionalization of the 3-position with benzoyl groups via acyl chloride reactions under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
  • Acetamide Coupling : The N-(2,5-dimethoxyphenyl)acetamide moiety is introduced via nucleophilic substitution or condensation reactions. Reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via gradient silica gel chromatography or recrystallization (e.g., from ethyl acetate) .
    Key Data : Typical yields range from 50–70%, with purity confirmed by ¹H/¹³C NMR and mass spectrometry .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, CDCl₃) identifies protons in the quinoline (δ 7.6–8.0 ppm), benzoyl (δ 7.3–7.5 ppm), and dimethoxyphenyl (δ 3.8–4.0 ppm) groups. ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions (e.g., m/z 347 and 369 for analogous compounds) .
  • Chromatography : HPLC or UPLC validates purity (>95%) .

Q. What experimental designs are used to evaluate its biological activity?

  • In Vitro Assays : Dose-response studies (e.g., IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle) are included .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) with ATP-competitive inhibitors as reference compounds .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in μg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Mechanistic Reproducibility : Validate target engagement using biophysical methods (e.g., surface plasmon resonance) to confirm direct binding to enzymes/receptors .
  • Metabolic Stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare activity with derivatives (e.g., fluorobenzoyl vs. methylbenzoyl substitutions) to identify critical pharmacophores .

Q. What strategies optimize synthetic routes for higher yields and scalability?

  • Solvent Optimization : Replace CH₂Cl₂ with THF or DMF to improve solubility of intermediates .
  • Catalysis : Use DMAP or pyridine to accelerate acylation reactions .
  • Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for scale-up .
    Data : Pilot-scale syntheses achieve ~80% yield with >99% purity via recrystallization .

Q. How is computational modeling applied to study structure-activity relationships (SAR)?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or PARP. The benzoyl group often occupies hydrophobic pockets, while the dimethoxyphenyl moiety contributes to π-π stacking .
  • QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate with antimicrobial activity. For example, logP >3 enhances membrane permeability in Gram-negative bacteria .

Q. What are the challenges in analyzing stability under physiological conditions?

  • pH-Dependent Degradation : Assess stability in PBS at pH 7.4 and simulated gastric fluid (pH 1.2) via LC-MS. The 4-oxoquinoline moiety is prone to hydrolysis in acidic conditions .
  • Photodegradation : UV-vis exposure (e.g., 254 nm for 24h) quantifies decomposition products. Light-sensitive groups (e.g., benzoyl) may require protective formulations .

Q. How do researchers validate target specificity in complex biological systems?

  • CRISPR/Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR) to confirm on-target effects .
  • Proteome Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions .

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